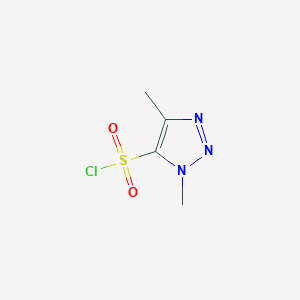
1-(2,2-difluoroethenyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethenyl)-4-methoxybenzene, also known as DFM, is a fluorinated aromatic hydrocarbon. It is commonly used in organic synthesis, as a reagent in the preparation of various organic compounds, and as an intermediate in the manufacture of pharmaceuticals. DFM is a versatile and useful reagent, due to its ability to form stable and selective carbon-carbon bonds. It is also used in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines.
Mécanisme D'action
1-(2,2-difluoroethenyl)-4-methoxybenzene is a versatile reagent, due to its ability to form carbon-carbon bonds. It is commonly used in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines, by forming a carbon-carbon bond between the two molecules. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene can be used to form carbon-carbon bonds between two different functional groups, such as alcohols and alkenes.
Biochemical and Physiological Effects
1-(2,2-difluoroethenyl)-4-methoxybenzene is a non-toxic compound and has no known adverse effects on human health. It is not known to be carcinogenic, mutagenic, or teratogenic. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene does not appear to have any significant effect on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of dyes and other organic compounds. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene is a non-toxic compound and has no known adverse effects on human health.
One of the main limitations of using 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments is its cost. 1-(2,2-difluoroethenyl)-4-methoxybenzene is a relatively expensive reagent, and it can be difficult to obtain in large quantities. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene is a volatile compound and can be difficult to handle.
Orientations Futures
There are several potential future directions for the use of 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments. One potential application is the synthesis of polymers, such as polyimides and polyamides. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene could be used for the synthesis of other organic compounds, such as fluorescent dyes and catalysts. 1-(2,2-difluoroethenyl)-4-methoxybenzene could also be used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines. Finally, 1-(2,2-difluoroethenyl)-4-methoxybenzene could be used in the synthesis of other fluorinated aromatic hydrocarbons, such as 1,2-difluoro-4-methoxybenzene.
Méthodes De Synthèse
1-(2,2-difluoroethenyl)-4-methoxybenzene is prepared by the reaction of 4-methoxybenzene with trifluoromethanesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The resulting product is a mixture of 1-(2,2-difluoroethenyl)-4-methoxybenzene and 1,2-difluoro-4-methoxybenzene. The former can be isolated by distillation, and the latter can be removed by extraction.
Applications De Recherche Scientifique
1-(2,2-difluoroethenyl)-4-methoxybenzene has been used in various scientific research applications, such as the synthesis of drugs and pharmaceuticals, and the synthesis of fluorescent dyes and other organic compounds. It has also been used in the synthesis of polymers, such as polyimides and polyamides. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene has been used in the synthesis of dyes, catalysts, and other organic compounds.
Propriétés
IUPAC Name |
1-(2,2-difluoroethenyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNPYTWRBGHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454198 |
Source


|
| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
CAS RN |
1608-24-8 |
Source


|
| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)



amine](/img/structure/B6596679.png)


![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)

